3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one
Description
3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at the 1-position of the cyclohexane ring, with methyl groups at the 3- and 5-positions and a 2-methylpropanoyl (isobutyryl) substituent at the 2-position. While the provided evidence lacks direct experimental data for this specific compound, its structural analogs and derivatives (e.g., cyclohexanones with varying substituents) offer insights into its physicochemical and reactive properties .
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3,5-dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-7(2)12(14)11-9(4)5-8(3)6-10(11)13/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
UVZKEHKSFZHRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one with three structurally related cyclohexanone derivatives, emphasizing molecular features, physicochemical properties, and functional distinctions.
Notes:
- Reactivity : The isobutyryl group in the target compound likely increases its susceptibility to nucleophilic attack at the carbonyl compared to the piperidine-substituted analog .
- Applications: Unlike 1,1,5,5-tetramethyl-2-(prop-1-en-2-yl)cyclohexane (a non-ketone hydrocarbon), the ketone functionality in the target compound enables participation in condensation or reduction reactions .
- Structural Complexity: The phenolic derivative (Entry 4) exhibits significantly higher molecular weight and polarity due to hydroxyl and prenyl groups, suggesting divergent solubility and bioactivity profiles .
Research Findings and Functional Insights
Synthetic Utility: Cyclohexanones with acyl substituents (e.g., the target compound) are valuable intermediates in synthesizing heterocycles, such as pyrazolones (as seen in ), via reactions with hydrazines or hydroxylamines . The liquid state of 2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one (Entry 2) suggests lower melting points for N-substituted analogs compared to acylated derivatives, which may crystallize more readily .
Spectroscopic and Crystallographic Data: While direct data for the target compound are unavailable, analogs like those in (e.g., 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) highlight the utility of LC/MS and X-ray crystallography (via programs like SHELX ) in characterizing complex cyclohexanone derivatives.
Safety and Handling :
- Similar compounds (e.g., Entry 3) are classified as laboratory chemicals, with safety protocols emphasizing avoidance of drug or household use due to undefined toxicity .
Biological Activity
3,5-Dimethyl-2-(2-methylpropanoyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C₈H₁₄O
- Molecular Weight: 142.20 g/mol
- CAS Number: 1123-09-7
- IUPAC Name: this compound
The compound features a cyclohexanone core with two methyl groups at positions 3 and 5, and a 2-methylpropanoyl group at position 2. This structural configuration is crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, a study investigating the hydroxyl radical scavenging activity demonstrated that certain cyclohexanones can effectively neutralize free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Gallic Acid | 95% | 10 |
| Ascorbic Acid | 90% | 15 |
Note: TBD indicates data yet to be determined from specific studies.
Anti-inflammatory Activity
In vitro studies have shown that cyclohexanone derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar cyclohexanone derivatives against various pathogens. For instance:
- Bacterial Inhibition: Research demonstrated that compounds like 3,5-dimethylcyclohexanone exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity: The compound has also shown antifungal activity against Candida species.
Case Study 1: Antioxidant Efficacy in Cellular Models
A study evaluated the antioxidant potential of this compound in human cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. These findings suggest potential therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
